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Compound of Interest

Compound Name: Aptiganel Hydrochloride

Cat. No.: B109636 Get Quote

This technical support center provides guidance and answers frequently asked questions

regarding the preclinical evaluation of CNS 1102, a non-competitive N-methyl-D-aspartate

(NMDA) receptor antagonist. The information is intended for researchers, scientists, and drug

development professionals.

Frequently Asked Questions (FAQs)
Q1: Where can I find detailed preclinical dose-escalation and tolerability data for CNS 1102 in

animal models?

A: Publicly available, comprehensive dose-escalation and maximum tolerated dose (MTD)

studies for CNS 1102 in preclinical animal models are limited. The development of CNS 1102

(aptiganel hydrochloride) for acute ischemic stroke was discontinued in the late 1990s

following Phase III clinical trials that showed a lack of efficacy and suggested potential for

harm.[1][2] As a result, extensive preclinical toxicology data that would typically be found for a

drug in later stages of development may not have been published.

Q2: What is the known mechanism of action for CNS 1102?

A: CNS 1102 is a non-competitive antagonist of the NMDA receptor.[3] It binds to a site within

the ion channel of the receptor, thereby blocking the influx of calcium ions (Ca2+) that is

associated with excitotoxic neuronal damage in conditions like ischemic stroke.

Q3: Are there any published neuroprotective doses of CNS 1102 in preclinical models?
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A: Yes, a study in a rat model of temporary focal ischemia demonstrated neuroprotective

effects. In this study, an intravenous (IV) bolus of 1.13 mg/kg followed by an infusion of 0.33

mg/kg per hour for 3.75 hours resulted in significant protection of both gray and white matter.[4]

It is important to note that this was an efficacy study, not a dose-escalation tolerability study.

Q4: What were the observed effects of CNS 1102 in human clinical trials?

A: In human volunteers, CNS 1102 was well-tolerated in total doses up to 32 micrograms/kg.[3]

At doses of 30 micrograms/kg and above, clinically significant sedation and increases in mean

arterial pressure and pulse rate were observed.[5][6] Symptoms of sedation and central

nervous system excitation became unacceptable for conscious individuals at doses of 45

micrograms/kg and above.[5][6] Dose-limiting effects were primarily related to blood pressure

increases and CNS excitation or depression.[7]

Q5: What were the adverse effects of CNS 1102 observed in preclinical studies?

A: While detailed toxicology reports are not readily available, one study comparing CNS 1102

to other NMDA receptor antagonists mentioned that at high doses (10 and 20 mg), animals

exhibited some excitation and severe akinesia (loss or impairment of the power of voluntary

movement) one hour after administration.[8]

Data Presentation
Table 1: CNS 1102 Efficacy Dose in a Preclinical Rat Model of Ischemic Stroke[4]

Animal Model
Route of
Administration

Dosing Regimen Observed Effect

Rat (temporary focal

ischemia)
Intravenous (IV)

1.13 mg/kg bolus

followed by 0.33

mg/kg/hr infusion for

3.75 hours

Significant

neuroprotection of

cerebral gray and

white matter

Table 2: Tolerability of CNS 1102 in Human Volunteers[3][5][6]
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Dose Tolerability Observed Effects

Up to 32 µg/kg (total dose) Well-tolerated Minimal side effects

30 µg/kg and above Clinically significant effects

Sedation, increased mean

arterial pressure, increased

pulse rate

45 µg/kg and above
Unacceptable for conscious

individuals

Pronounced sedation and

central nervous system

excitation

Experimental Protocols
Representative Protocol: Preclinical Dose-Escalation and Tolerability Study

As the specific preclinical toxicology protocols for CNS 1102 are not publicly available, the

following is a generalized, representative protocol for a dose-escalation and tolerability study in

a rodent model.

Objective: To determine the maximum tolerated dose (MTD) and characterize the dose-limiting

toxicities of CNS 1102 following intravenous administration in Sprague-Dawley rats.

Methodology:

Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.

Groups:

Vehicle control (e.g., saline)

Multiple dose groups of CNS 1102 (e.g., starting with a fraction of the known efficacious

dose and escalating).

Administration: Single intravenous (IV) bolus injection.

Dose Escalation: A standard 3+3 dose-escalation design would be employed. Dosing would

start at a low, likely sub-therapeutic level and be escalated in subsequent cohorts of animals
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until dose-limiting toxicities are observed.

Parameters Monitored:

Mortality: Recorded daily.

Clinical Observations: Conducted at regular intervals post-dose to assess for signs of

toxicity, including changes in behavior, appearance, and activity levels.

Body Weight: Measured prior to dosing and at specified time points post-dose.

Neurological Examination: Assessment of reflexes, motor function, and sensory

responses.

Cardiovascular Monitoring (in select animals): Telemetry to monitor blood pressure, heart

rate, and electrocardiogram (ECG).

Clinical Pathology: Blood samples collected at specified time points for hematology and

serum chemistry analysis.

Histopathology: At the end of the observation period, animals are euthanized, and a full

necropsy is performed. Key organs and tissues are collected, preserved, and examined

microscopically for any treatment-related changes.

MTD Determination: The MTD is defined as the highest dose that does not cause

unacceptable toxicity or mortality.
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Caption: Mechanism of action of CNS 1102 as a non-competitive NMDA receptor antagonist.
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Caption: Generalized experimental workflow for a preclinical dose-escalation and tolerability

study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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